molecular formula C27H26Cl2N4S B4841945 N,N-dibenzyl-N'-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea

N,N-dibenzyl-N'-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea

Cat. No. B4841945
M. Wt: 509.5 g/mol
InChI Key: VIGIYARNOXDCSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dibenzyl-N'-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea, also known as DBC, is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in scientific research.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-N'-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea is not fully understood, but studies have suggested that it may act by inhibiting the activity of enzymes involved in cancer cell growth and proliferation. N,N-dibenzyl-N'-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N,N-dibenzyl-N'-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea has biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, induction of apoptosis in cancer cells, and inhibition of fungal and bacterial growth. N,N-dibenzyl-N'-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea has also been shown to have low toxicity in normal cells, making it a potentially safe and effective therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of using N,N-dibenzyl-N'-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea in lab experiments is its potent anticancer, antifungal, and antimicrobial activity. N,N-dibenzyl-N'-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea has also been shown to have low toxicity in normal cells, making it a potentially safe and effective therapeutic agent. One limitation of using N,N-dibenzyl-N'-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea in lab experiments is the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of N,N-dibenzyl-N'-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea, including further exploration of its mechanism of action, optimization of its synthesis method, and evaluation of its potential use in combination with other therapeutic agents. Additionally, studies could be conducted to evaluate the potential use of N,N-dibenzyl-N'-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea in other scientific research applications, such as in the treatment of inflammatory diseases or as an insecticide.
In conclusion, N,N-dibenzyl-N'-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea is a synthetic compound that has been studied for its potential use in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in scientific research. Further studies are needed to fully understand the potential of N,N-dibenzyl-N'-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea as a therapeutic agent.

Scientific Research Applications

N,N-dibenzyl-N'-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea has been studied for its potential use in various scientific research applications, including as an anticancer agent, antifungal agent, and antimicrobial agent. Studies have shown that N,N-dibenzyl-N'-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. N,N-dibenzyl-N'-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea has also been shown to have antifungal activity against Candida albicans and antimicrobial activity against Staphylococcus aureus.

properties

IUPAC Name

1,1-dibenzyl-3-[1-[(2,4-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26Cl2N4S/c1-19-26(20(2)33(31-19)18-23-13-14-24(28)15-25(23)29)30-27(34)32(16-21-9-5-3-6-10-21)17-22-11-7-4-8-12-22/h3-15H,16-18H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIGIYARNOXDCSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=C(C=C(C=C2)Cl)Cl)C)NC(=S)N(CC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-dibenzyl-3-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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